Magnesium dihydrogen phosphate

Description

Properties

IUPAC Name |

magnesium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFLQYOOQVLGTQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

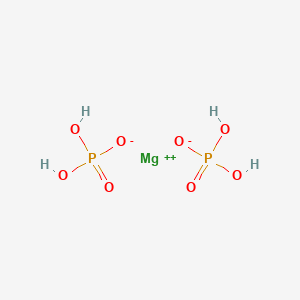

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872542 | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13092-66-5 | |

| Record name | Magnesium phosphate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA2L7VX59K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of magnesium dihydrogen phosphate in organic solvents

An In-depth Technical Guide to the Solubility of Magnesium Dihydrogen Phosphate in Organic Solvents

Introduction

This compound, with the chemical formula Mg(H₂PO₄)₂ (CAS No: 13092-66-5), is an inorganic salt of significant interest across multiple industries, including pharmaceuticals, agriculture, and food science.[1] In the pharmaceutical sector, it serves as a versatile compound, utilized as a buffering agent to maintain the pH of medications, a source of essential minerals in nutritional supplements, and as a potential intermediate in chemical synthesis.[1]

While its properties in aqueous systems are relatively well-documented, its behavior in organic solvents is a critical knowledge gap for researchers, process chemists, and formulation scientists. The efficiency of many synthetic reactions and the feasibility of non-aqueous drug formulations are directly dependent on the solubility of reactants and excipients. This guide provides a comprehensive technical overview of the solubility of this compound in organic media, moving from theoretical principles to practical, field-proven experimental protocols for its determination. The central challenge, as we will explore, is the inherent low solubility of this highly polar salt in the predominantly less polar environment of organic solvents, a crucial consideration for its application in drug development and manufacturing.[2]

Part 1: The Theoretical Framework of Solubility

The solubility of any solute in a given solvent is governed by the fundamental thermodynamic principle often summarized as "like dissolves like."[3] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice (lattice energy) and to separate the solvent molecules to accommodate the solute.

This compound: An Ionic Perspective

This compound is a classic example of a highly polar, ionic compound. Its crystal structure is held together by strong electrostatic forces between the magnesium cation (Mg²⁺) and the dihydrogen phosphate anions (H₂PO₄⁻). The key factors dictating its solubility are:

-

High Lattice Energy: Phosphate salts are notorious for their high lattice energies, a consequence of the strong electrostatic attraction involving the polyatomic phosphate anion.[4] This energy represents a significant barrier that must be overcome for the salt to dissolve.

-

Polarity and Hydrogen Bonding: The dihydrogen phosphate anion contains multiple hydroxyl (-OH) groups, making it capable of extensive hydrogen bonding.

Organic Solvents: A Spectrum of Polarity

Organic solvents range from highly polar (e.g., dimethyl sulfoxide, methanol) to completely non-polar (e.g., hexane). Their ability to dissolve an ionic salt like Mg(H₂PO₄)₂ depends on their capacity to stabilize the individual Mg²⁺ and H₂PO₄⁻ ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a dipole moment and can engage in hydrogen bonding. While they are the most likely organic candidates to dissolve ionic salts, their solvating power is often insufficient to overcome the high lattice energy of phosphates.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have a dipole moment but lack O-H or N-H bonds, making them poor hydrogen bond donors. They can solvate cations well but are less effective at solvating small anions that rely on hydrogen bonding.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot effectively solvate ions. Consequently, ionic compounds are virtually insoluble in them.

The fundamental energetic challenge is depicted below. Dissolution is favorable only when the solvation energy provided by the solvent molecules surrounding the ions is greater than the lattice energy holding the crystal together. For Mg(H₂PO₄)₂ in most organic solvents, this condition is not met.

Part 2: Known Solubility Profile: A Qualitative Assessment

A thorough review of scientific literature reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. This lack of data is itself a critical finding, suggesting that the compound is either not used in applications requiring organic solutions or that its solubility is so negligible as to be considered and reported as "insoluble."

Multiple sources explicitly confirm this qualitative assessment, stating that magnesium phosphates are insoluble in ethanol .[5] Based on the theoretical principles outlined in Part 1, we can extrapolate this to a broader range of organic solvents. The expected solubility of Mg(H₂PO₄)₂ in various organic solvents is summarized in the table below. It must be emphasized that these are qualitative predictions; for any critical application, experimental verification is mandatory.

Table 1: Predicted Qualitative Solubility of Mg(H₂PO₄)₂ in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Very Low / Insoluble | Insufficient polarity and solvating power to overcome high lattice energy. Confirmed for ethanol.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Low | Can solvate Mg²⁺ ions but is inefficient at solvating the H₂PO₄⁻ anion via hydrogen bonding. |

| Ketones | Acetone | Insoluble | Moderate polarity but weak solvating power for ions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | Low polarity and inability to stabilize charged ions. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature provides no mechanism for ion solvation. |

Part 3: Experimental Protocol for Solubility Determination

Given the lack of published data, any researcher or developer needing to work with Mg(H₂PO₄)₂ in an organic solvent must determine its solubility experimentally. The isothermal shake-flask method is the gold standard for reliably measuring the thermodynamic equilibrium solubility of a compound.[6]

Principle of the Method

A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is, by definition, its solubility. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Detailed Step-by-Step Methodology

1. Materials and Reagents

-

Solute: Anhydrous this compound (Mg(H₂PO₄)₂). It is crucial to use an anhydrous form and handle it in a low-humidity environment (e.g., a glove box) to prevent hydration, which would alter the results.

-

Solvent: High-purity, anhydrous grade of the desired organic solvent (e.g., Methanol, DMSO).

-

Equipment: Analytical balance, temperature-controlled orbital shaker or magnetic stirrer, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent).

2. Preparation of Saturated Solution

-

Place a known volume (e.g., 10 mL) of the organic solvent into several sealed, airtight vessels (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

-

Add an excess amount of anhydrous Mg(H₂PO₄)₂ to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~100 mg of salt per 10 mL of solvent.

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined time to ensure equilibrium is reached. A 48-hour period is typically robust, though preliminary experiments should be run at 24, 48, and 72 hours to confirm that the measured concentration does not change over time.

3. Phase Separation

-

Remove the vials from the shaker, allowing the contents to settle briefly at the experimental temperature.

-

To obtain a clear, solid-free liquid phase, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes).

-

Immediately after centrifugation, carefully draw off the supernatant using a pipette. For added certainty, pass the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates. This step must be performed quickly to avoid temperature changes that could cause precipitation.

4. Sample Preparation for Analysis

-

Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.

-

Dilute the sample with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. The diluent is typically the same organic solvent or an aqueous solution if the analytical method requires it (e.g., for ICP analysis).

5. Analytical Quantification

The goal is to measure the concentration of either magnesium or phosphorus in the diluted supernatant.

-

Method A (Preferred): Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

-

Causality: ICP-AES is a highly sensitive and specific elemental analysis technique, making it ideal for accurately quantifying the low concentrations of Mg or P expected in the solution.[7] It avoids chemical interferences that can plague titration methods.

-

Procedure: Prepare a series of calibration standards of known Mg or P concentration. Analyze the standards and the prepared sample. The instrument measures the atomic emission of the element, which is directly proportional to its concentration.

-

-

Method B (Alternative): EDTA Titration for Magnesium

-

Causality: This classic complexometric titration is a cost-effective alternative if ICP is unavailable. It relies on the chelation of Mg²⁺ ions by ethylenediaminetetraacetic acid (EDTA).[5][8]

-

Procedure: Buffer the diluted sample to a high pH (approx. 10). Add a colorimetric indicator (e.g., Eriochrome Black T). Titrate with a standardized EDTA solution until the indicator changes color, signaling that all Mg²⁺ ions have been complexed. The volume of EDTA used is proportional to the magnesium concentration. This method is less sensitive than ICP and may require concentrating the sample.

-

Part 4: Factors Influencing Solubility

While the intrinsic solubility of Mg(H₂PO₄)₂ in pure organic solvents is low, several factors can modulate it:

-

Temperature: For most salts, solubility is an endothermic process, meaning it increases with temperature. However, this is not universal and must be confirmed experimentally for each solvent-solute system.

-

Water Content: As a hygroscopic salt, Mg(H₂PO₄)₂'s apparent solubility can be dramatically increased by the presence of even trace amounts of water in the organic solvent. Water is far superior at solvating the ions and can act as a bridge between the salt and the organic phase. Therefore, using anhydrous solvents and controlled atmospheres is critical for obtaining true solubility data.

-

Common Ion Effect: The presence of another soluble salt containing either Mg²⁺ or a phosphate species would, by Le Châtelier's principle, suppress the solubility of Mg(H₂PO₄)₂. This is more relevant in mixed-solvent or formulation contexts.

-

Complexation: The addition of a chelating agent (e.g., crown ethers) that can strongly bind to the Mg²⁺ cation could potentially enhance solubility by forming a more organo-soluble complex.

Part 5: Implications for Pharmaceutical Development

The profound insolubility of this compound in organic solvents has direct and significant consequences for drug development professionals:

-

Chemical Synthesis: If Mg(H₂PO₄)₂ were to be used as a reactant or catalyst in an organic medium, its insolubility would mandate heterogeneous (solid-liquid) reaction conditions. This can lead to slow reaction kinetics, challenges in mixing and scaling up, and potential inconsistencies between batches.

-

Pharmaceutical Formulation: The development of non-aqueous liquid dosage forms (e.g., for moisture-sensitive drugs) would be exceptionally challenging if Mg(H₂PO₄)₂ were required as an excipient. It would be nearly impossible to formulate a stable, clear solution, necessitating a suspension or emulsion instead.

-

Salt Selection and Prodrugs: In drug development, converting a parent drug into a salt or prodrug is a common strategy to modify its properties.[2][9] Interestingly, while phosphate salts and prodrugs are frequently created to dramatically increase the aqueous solubility of a drug, this guide highlights the opposite effect in organic media.[10] A formulator choosing a phosphate salt for its aqueous benefits must be aware that this will likely render the compound insoluble in organic solvents used during processing and manufacturing.

Conclusion

This compound is a highly polar inorganic salt characterized by a strong crystal lattice. Consequently, it exhibits negligible solubility in the vast majority of common organic solvents. This guide has established the theoretical basis for this insolubility and, more critically, has provided a robust, self-validating experimental protocol for its precise determination, as quantitative data is not available in the public domain. For researchers, process chemists, and formulation scientists, understanding and quantifying this property is not an academic exercise; it is a prerequisite for successful reaction design, process scale-up, and the development of stable and effective pharmaceutical products. The clear takeaway is that for any application involving Mg(H₂PO₄)₂ in a non-aqueous environment, one must assume insolubility and rely on empirical measurement to define the system's parameters.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). MAGNESIUM DIHYDROGEN DIPHOSPHATE. Retrieved from [Link]

-

Helmenstine, A. M. (2019). Solubility Rules for Inorganic Compounds. ThoughtCo. Retrieved from [Link]

- Seidell, A. (1919).

-

Brown, W. E., & Chow, L. C. (n.d.). Solubilities of phosphates and other sparingly soluble compounds: progress report. GovInfo. Retrieved from [Link]

-

V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Retrieved from [Link]

-

The Chemistry Teacher. (2023, December 12). What Are The General Solubility Rules For Phosphates? [Video]. YouTube. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). MAGNESIUM HYDROGEN PHOSPHATE. Retrieved from [Link]

- Taylor, A. W., Frazier, A. W., & Gurney, E. L. (1984). Solubility of magnesium hydrogen phosphate trihydrate and ion-pair formation in the system Mg(OH)2-H3PO4-H2O at 25°C. Inorganic Chemistry, 23(13), 1923–1926.

-

Wikipedia contributors. (n.d.). Monomagnesium phosphate. Wikipedia. Retrieved from [Link]

-

E-Content Generation. (2023, May 13). What is this compound used for? Retrieved from [Link]

- Kumar, V., & Mittal, A. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug Development Research, 83(4), 857-873.

-

Food and Agriculture Organization of the United Nations. (2012). Magnesium dihydrogen diphosphate. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. International Journal of Pharmaceutical Sciences and Research, 3(8), 2467-2479.

- Li, H., & Wang, S. (2019). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 108(1), 7-23.

- Chadha, R., & Bhandari, S. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(11), 7438-7459.

-

Wikipedia contributors. (n.d.). Dimagnesium phosphate. Wikipedia. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MAGNESIUM PHOSPHATE. Retrieved from [Link]

- CN106645561A - Method for determining content of calcium and magnesium ions in phosphoric acid solution. (2017). Google Patents.

- Wang, L., et al. (2019). Solubility and solution thermodynamics of ammonium dihydrogen phosphate in the water-methanol system.

- Li, A., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 313, 113524.

- Wang, X., et al. (2011). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide.

Sources

- 1. gjphosphate.com [gjphosphate.com]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. CN106645561A - Method for determining content of calcium and magnesium ions in phosphoric acid solution - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Magnesium phosphates are a class of inorganic compounds with diverse applications, ranging from catalysts and ceramic binders to essential components in pharmaceutical formulations and biomaterials. Their thermal behavior is a critical determinant of their stability, synthesis pathways, and ultimate performance in various applications. This guide provides a comprehensive examination of the thermal decomposition pathway of magnesium dihydrogen phosphate, Mg(H2PO4)2, synthesizing data from thermal analysis, diffraction, and spectroscopic techniques. As a Senior Application Scientist, the aim is to not only present the decomposition pathway but to also elucidate the underlying chemical transformations and provide practical, field-proven insights into its characterization.

Introduction to this compound

This compound, Mg(H2PO4)2, is an acidic salt of magnesium and phosphoric acid. It is often encountered in its hydrated forms, with this compound tetrahydrate, Mg(H2PO4)2·4H2O, being a common variant. The thermal decomposition of this compound is not a simple, single-step event but rather a cascade of reactions involving dehydration and condensation. A thorough understanding of this pathway is paramount for controlling the material properties of its decomposition products, which have their own unique and valuable characteristics.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds through a series of distinct stages, each characterized by specific chemical transformations and corresponding weight losses. The initial and intermediate phases of this process are highly dependent on the starting material, specifically whether it is in a hydrated or anhydrous form.

Dehydration of Hydrated this compound

When the starting material is a hydrated form, such as Mg(H2PO4)2·4H2O, the initial stages of heating are dominated by the endothermic loss of water of crystallization. Differential thermal analysis of Mg(H2PO4)2·4H2O reveals that this dehydration occurs in a stepwise manner[1].

-

Step 1: Formation of Mg(H2PO4)2·2H2O. The first two molecules of water are lost at approximately 153°C[1].

-

Step 2: Formation of Anhydrous Mg(H2PO4)2. The remaining two water molecules are removed at around 250°C, yielding the anhydrous form[1].

These dehydration steps are crucial as the presence of water can influence the subsequent condensation reactions.

Decomposition of Anhydrous this compound

The thermal decomposition of anhydrous Mg(H2PO4)2 is a condensation reaction where orthophosphate units combine to form polyphosphates with the elimination of water. This process is complex and there is some variation in the reported final products in the literature.

The generally accepted primary pathway involves the formation of magnesium pyrophosphate (Mg2P2O7) through an intermediate. The decomposition of analogous compounds like magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O) also yields magnesium pyrophosphate as the final product[1][2].

The condensation reaction can be represented as:

2Mg(H2PO4)2 → Mg2P2O7 + 2H3PO4 (further decomposes)

A more detailed view suggests the formation of intermediate condensed phosphates. One study on the thermal decomposition of Mg(H2PO4)2·4H2O identified the anhydrous compound Mg(PO3)2 (magnesium metaphosphate) as the end product of heating to 400°C[1]. This suggests a more complex condensation process.

The likely overall reaction leading to magnesium pyrophosphate is:

Mg(H2PO4)2 → MgH2P2O7 + H2O (Intermediate: Magnesium Dihydrogen Pyrophosphate) MgH2P2O7 → Mg2P2O7 + H2O + P2O5 (Further reaction and rearrangement)

And ultimately, the balanced reaction is:

2Mg(H2PO4)2 → Mg2P2O7 + 2H2O + P2O5

The formation of an amorphous phase is often observed at intermediate temperatures before the final crystalline product is formed at higher temperatures[3][4]. For instance, in the decomposition of related magnesium phosphates, an amorphous phase of Mg2P2O7 can form at temperatures as low as 250-300°C, with crystallization occurring at higher temperatures[3].

Summary of Decomposition Stages and Products

The following table summarizes the key stages in the thermal decomposition of hydrated this compound.

| Temperature Range (°C) | Process | Intermediate/Final Product |

| ~153 | Dehydration | Mg(H2PO4)2·2H2O |

| ~250 | Dehydration | Anhydrous Mg(H2PO4)2 |

| > 250 | Condensation | Amorphous Magnesium Pyrophosphate |

| > 400 | Condensation/Crystallization | Crystalline Magnesium Pyrophosphate (Mg2P2O7) or Magnesium Metaphosphate (Mg(PO3)2) |

Experimental Characterization of the Decomposition Pathway

A multi-technique approach is essential for the complete and unambiguous characterization of the thermal decomposition of this compound. The synergistic use of Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) provides a comprehensive understanding of the process.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are cornerstone techniques for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic and exothermic events.

-

Instrument: A simultaneous TGA/DTA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 1000°C at a controlled heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (TGA curve).

-

Plot the temperature difference (ΔT) as a function of temperature (DTA curve).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

X-ray Diffraction (XRD)

XRD is indispensable for identifying the crystalline phases of the starting material, intermediates, and final products. By performing XRD analysis on samples heated to specific temperatures (as determined by TGA/DTA), the structural transformations throughout the decomposition process can be mapped.

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: Prepare a flat powder sample of this compound on the sample holder of the high-temperature stage.

-

Procedure:

-

Record an initial XRD pattern at room temperature (e.g., 2θ range of 10-70°).

-

Heat the sample to the first temperature of interest (e.g., 200°C, corresponding to the formation of the anhydrous phase) and hold for a sufficient time to ensure phase transformation.

-

Record the XRD pattern at this temperature.

-

Repeat the heating and data collection steps at progressively higher temperatures corresponding to the thermal events observed in the TGA/DTA analysis (e.g., 300°C, 500°C, 800°C).

-

-

Data Analysis: Identify the crystalline phases present at each temperature by comparing the obtained diffraction patterns with standard reference patterns from databases such as the JCPDS-ICDD.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for probing the changes in chemical bonding during the decomposition process. The condensation of orthophosphate (PO4) units into pyrophosphate (P2O7) or metaphosphate (PO3) units results in characteristic changes in the vibrational spectra.

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation:

-

Heat separate aliquots of the this compound sample in a furnace to the desired temperatures, as identified by TGA/DTA.

-

Cool the samples to room temperature in a desiccator.

-

Prepare KBr pellets by mixing a small amount of the heat-treated sample with dry KBr powder and pressing into a transparent disk.

-

-

Procedure:

-

Record the FTIR spectrum of each KBr pellet over a range of 4000-400 cm-1.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands. The disappearance of P-OH bending vibrations and the appearance of P-O-P stretching vibrations are indicative of condensation.

-

The spectra of the final products can be compared with reference spectra for magnesium pyrophosphate and magnesium metaphosphate to confirm the final product's identity.

-

Visualizing the Decomposition and Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the thermal decomposition pathway and the integrated analytical workflow.

Diagram 1: Thermal Decomposition Pathway of Mg(H2PO4)2·4H2O

Caption: Stepwise thermal decomposition of hydrated this compound.

Diagram 2: Integrated Analytical Workflow

Sources

An In-Depth Technical Guide to the Synthesis of Magnesium Dihydrogen Phosphate via Neutralization Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of magnesium dihydrogen phosphate (Mg(H₂PO₄)₂). Moving beyond a simple recitation of steps, this document delves into the core chemical principles, process control parameters, and analytical validation required to produce a high-purity final product suitable for demanding applications.

Foundational Principles: Beyond the Stoichiometric Equation

This compound is an inorganic compound valued in various fields, including pharmaceuticals as a buffering agent or a source of essential ions, and in the development of biomaterials like fast-setting bone cements.[1][2][3] Its synthesis via neutralization is a classic acid-base reaction, yet achieving high purity and the correct phosphate salt form requires precise control over the reaction environment. The compound typically appears as a white, hygroscopic crystalline powder soluble in water and acids.[1][4][5]

The Chemistry of Neutralization

The synthesis hinges on the reaction between a magnesium-containing base and phosphoric acid (H₃PO₄). Common basic precursors include magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃).[4] The choice of precursor impacts reaction kinetics and by-product formation. Magnesium hydroxide is often preferred for its predictable reactivity and the sole by-product being water.

The reaction is not merely a single pathway but a pH-dependent equilibrium between different magnesium phosphate species. The stoichiometry of the reactants is the most critical factor determining the final product, as illustrated in the logical diagram below.

Caption: Step-by-step experimental workflow for synthesis.

-

Reagent Preparation:

-

Prepare a calculated volume of phosphoric acid solution (e.g., 2M) in the jacketed reaction vessel.

-

Separately, prepare a homogeneous slurry of magnesium hydroxide in deionized water (e.g., 10% w/v). Ensure the total molar quantities correspond to a 1:2 ratio of Mg(OH)₂ to H₃PO₄.

-

-

Neutralization Reaction:

-

Begin vigorous stirring of the phosphoric acid solution in the reactor. Start circulating coolant through the vessel's jacket to maintain the desired temperature.

-

Using a peristaltic pump or a dropping funnel, add the magnesium hydroxide slurry to the phosphoric acid solution at a slow, controlled rate.

-

Monitor the reaction temperature and pH continuously. Adjust the addition rate to ensure the temperature does not exceed 60°C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Turn off the stirrer and allow the white precipitate of this compound to settle.

-

Set up a Büchner funnel with an appropriate filter paper and collect the precipitate via vacuum filtration. [1][5] * Wash the filter cake with several portions of cold deionized water to remove any residual unreacted phosphoric acid.

-

Transfer the purified product to a glass dish and dry in an oven. Heating at 100°C will yield the anhydrous form. [4]

-

Characterization and Quality Control

Validation of the final product's identity and purity is non-negotiable, particularly for pharmaceutical applications where impurity profiles are critical.

| Analytical Technique | Parameter Measured | Expected Result for Mg(H₂PO₄)₂ |

| X-Ray Diffraction (XRD) | Crystalline phase and purity | A diffraction pattern matching the reference for Mg(H₂PO₄)₂. Absence of peaks from MgHPO₄ or Mg₃(PO₄)₂. [6] |

| FTIR Spectroscopy | Functional groups | Characteristic vibrational bands for P-O, P=O, and O-H from the H₂PO₄⁻ anion. |

| Thermogravimetric Analysis (TGA) | Thermal stability, water content | For hydrated forms, shows mass loss at specific temperatures corresponding to the loss of water molecules. Anhydrous form is stable until decomposition. [7] |

| Inductively Coupled Plasma (ICP-AES/OES) | Elemental composition | A molar ratio of Magnesium to Phosphorus of approximately 1:2. [8] |

Process Considerations and Safety

-

Purity of Raw Materials: The quality of the final product is directly dependent on the purity of the starting materials. For pharmaceutical use, raw materials must be tested for heavy metals and other elemental impurities. [9][10]* Controlling Crystallinity: The rate of cooling and agitation post-reaction can influence the crystal size and morphology, which can affect properties like dissolution rate and hygroscopicity.

-

Safety: Phosphoric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The neutralization reaction should be conducted in a well-ventilated area or a fume hood due to its exothermic nature.

References

- ChemBK. (n.d.). This compound.

- Slideshare. (n.d.). Magnesium & phosphorus.

- Gauth. (n.d.). Solved: Magnesium oxide reacts with phosphoric acid (H_1PO_4) to produce magnesium phosphate and [Chemistry].

- brainly.com. (2023, November 21). [FREE] Magnesium carbonate and phosphoric acid react to form products in a double displacement reaction. Write a.

- WebQC. (n.d.). MgO + H3PO4 = Mg3(PO4)2 + H2O - Balanced chemical equation, limiting reagent and stoichiometry.

- ECHEMI. (n.d.). Reaction conditions for magnesium oxide and phosphate.

- LTW(Jiangsu)LLC. (n.d.). The Science Behind this compound's Applications.

- LTW(Jiangsu)LLC. (2025, August 27). How are the crystal forms of Magnesium Phosphate determined? - Blog.

- Food and Agriculture Organization of the United Nations. (n.d.). Magnesium dihydrogen diphosphate.

- Smolecule. (n.d.). Buy this compound | 13092-66-5.

- Benchchem. (n.d.). This compound.

- Homework.Study.com. (n.d.). Phosphoric acid reacts with magnesium hydroxide to produce magnesium phosphate and water via the following reaction.

- Lianyungang Kands Chemical Co.,Ltd. (2025, May 13). What is this compound used for?.

- ECHEMI. (n.d.). 13092-66-5, this compound Formula.

- Filo. (2024, December 31). Phosphoric acid and magnesium hydroxide react in a neutralization reactio...

- WebQC. (n.d.). H3PO4 + Mg(OH)2 = Mg3(PO4)2 + H2O - Balanced chemical equation, limiting reagent and stoichiometry.

- Chegg.com. (2024, February 14). Solved Magnesium oxide reacts with phosphoric acid, H3PO4, | Chegg.com.

- brainly.com. (2018, May 21). [FREE] Phosphoric acid, \text{H}_3\text{PO}_4, is neutralized by magnesium hydroxide, \text{Mg}(\text{OH})_2,.

- brainly.com. (2022, November 2). [FREE] Basic Stoichiometry: 1. Magnesium oxide reacts with phosphoric acid to produce magnesium phosphate and.

- JECFA. (2012). MAGNESIUM DIHYDROGEN DIPHOSPHATE.

- Salt Analysis Guide. (n.d.). Magnesium Phosphate Analysis.

- Lianyungang Kands Chemical Co.,Ltd. (2024, September 5). What Is Magnesium Hydrogen Phosphate?.

- Vedantu. (n.d.). Phosphoric acid H3PO4 is neutralized by magnesium hydroxide class 11 chemistry CBSE.

- Benchchem. (n.d.). Synthesis pathways for magnesium dihydrogen pyrophosphate in a lab setting.

- Google Patents. (n.d.). US3433586A - Process for the manufacture of magnesium hydrogen-phosphate trihydrate.

- PubChem. (n.d.). Magnesium;dihydrogen phosphate;hydrate | H4MgO5P+ | CID 22016159.

- ResearchGate. (2025, August 10). (PDF) Solubility of magnesium hydrogen phosphate trihydrate and ion-pair formation in the system Mg(OH)2-H3PO4-H2O at 25°C.

- Chegg.com. (2021, August 3). Solved Magnesium carbonate and phosphoric acid react to form | Chegg.com.

- Eprints@NML. (n.d.). Rapid Determination of Mg, Fe, Al, Etc., in Rock Phosphate Samples using Atomic Absorption Spectrophotometer.

- Filo. (2025, January 11). Magnesium carbonate and phosphoric acid react to form products in a doubl...

- Metrohm. (n.d.). Determination of phosphate by magnesium titration.

- Wyzant Ask An Expert. (2022, May 22). Can someone please answer this question.

- WebQC. (n.d.). H3PO4 + MgCO3 = Mg3[PO4]2 + CO2 + H2O - Balanced chemical equation, limiting reagent and stoichiometry.

- Vishnu Priya Chemicals Pvt Ltd. (n.d.). Di Magnesium Phosphate Manufacturer and Supplier.

- ResearchGate. (2025, August 7). Study on synthesis of magnesium phosphate materials.

- Nanochemazone. (n.d.). This compound Low Price $1| highly pure.

- Google Patents. (n.d.). US6776837B2 - Formation of chemically bonded ceramics with this compound binder.

- Scientific.Net. (n.d.). Development of Nano Magnesium Phosphate Materials for Biomedical Application.

Sources

- 1. Buy this compound | 13092-66-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. gjphosphate.com [gjphosphate.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. How are the crystal forms of Magnesium Phosphate determined? - Blog - LTW [ltw-ingredients.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.nmlindia.org [eprints.nmlindia.org]

- 9. fao.org [fao.org]

- 10. US3433586A - Process for the manufacture of magnesium hydrogen-phosphate trihydrate - Google Patents [patents.google.com]

Physical and chemical properties of anhydrous magnesium dihydrogen phosphate

An In-depth Technical Guide to Anhydrous Magnesium Dihydrogen Phosphate

Abstract

Anhydrous this compound, Mg(H₂PO₄)₂, is an inorganic compound of significant interest across various scientific disciplines, including pharmaceuticals, biomaterials, and chemical synthesis.[1][2] As a source of essential magnesium and phosphate ions, its unique physicochemical properties dictate its functionality and application potential.[1][3] This guide provides a comprehensive examination of the core physical and chemical characteristics of the anhydrous form, offering field-proven insights into its synthesis, characterization, and handling. We will delve into the causality behind experimental choices for its analysis and present self-validating protocols to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

A fundamental understanding of anhydrous this compound begins with its key physical and chemical attributes. These properties are critical for predicting its behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Chemical Formula | Mg(H₂PO₄)₂ | [3][4] |

| Molecular Weight | 218.28 g/mol | [4][5][6] |

| Appearance | White, odorless, crystalline powder | [1][3][4][6] |

| Density | 1.56 g/cm³ (at 20 °C) | [5][7][8] |

| Crystal System | Orthorhombic | [8] |

| Solubility | - Slightly soluble in water (with reaction) - Soluble in acids - Insoluble in ethanol | [3][4][7][8][9] |

| Hygroscopicity | Hygroscopic | [7][8][9][10] |

Detailed Physical Properties

Appearance and Morphology

Anhydrous this compound presents as a white, odorless, crystalline powder.[1][3][4] Its particulate nature and flow characteristics are highly dependent on the synthesis and milling process. For applications in pharmaceutical formulations, such as solid dosage forms or as a buffering agent, particle size distribution is a critical parameter that must be tightly controlled to ensure homogeneity and consistent dissolution behavior.

Crystal Structure

The compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[8] The crystal lattice is a three-dimensional framework built from magnesium cations (Mg²⁺) ionically bonded to dihydrogen phosphate anions (H₂PO₄⁻).[8] The magnesium ions are typically found in an octahedral coordination geometry, forming MgO₆ polyhedra.[8] This well-defined structure is fundamental to its stability and reactivity. Verification of this crystal structure is authoritatively achieved via X-ray Diffraction (XRD), a protocol detailed in Section 4.2.

Solubility Profile

The solubility of Mg(H₂PO₄)₂ is nuanced and critical for its application.

-

In Water: It is classified as slightly soluble in water.[3][7][11] However, this dissolution is not a simple physical process. The compound reacts with water, hydrolyzing to form phosphoric acid and a solid precipitate of dimagnesium phosphate trihydrate (Mg(HPO₄)·3H₂O).[3][4] This reactivity must be accounted for when preparing aqueous solutions, as it alters the pH and introduces a heterogeneous solid phase.

-

In Acids: It is readily soluble in acidic solutions.[7][8][12] The acidic environment suppresses the hydrolysis reaction observed in neutral water, allowing for the stable dissolution of the compound.

-

In Organic Solvents: It is practically insoluble in ethanol and other common organic solvents.[7][8][9] This property is useful for purification steps where precipitation from an aqueous solution can be induced by the addition of a non-solvent like ethanol.

Hygroscopicity

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9][10][12] This necessitates storage in dry, sealed conditions to maintain its anhydrous state. Failure to control moisture exposure can lead to the formation of hydrates (dihydrate and tetrahydrate forms are known), altering the material's molecular weight, stability, and performance.[3][4]

Detailed Chemical Properties

Thermal Decomposition

Thermal stability is a key parameter for applications involving heat, such as in polymer stabilization or high-temperature synthesis. Upon heating, anhydrous this compound undergoes decomposition. It ultimately decomposes into magnesium metaphosphate and water.[1][7] This process can be precisely monitored using Thermogravimetric Analysis (TGA), as described in Section 4.3.

Diagram: Thermal Decomposition Pathway A visualization of the decomposition of Mg(H₂PO₄)₂ upon heating.

Acidity and Reactivity

As an acid salt of phosphoric acid, Mg(H₂PO₄)₂ imparts acidity to aqueous solutions, making it useful as a pH regulator or buffering agent.[3] Its primary reactivity stems from its interaction with water and bases. The synthesis of the compound itself is an acid-base neutralization reaction, typically between magnesium hydroxide (a base) and phosphoric acid.[8][13] This underlying chemistry is leveraged for its controlled production, as detailed in the synthesis protocol below.

Experimental Protocols

The following protocols represent self-validating systems for the synthesis and characterization of anhydrous this compound, grounded in established chemical principles.

Synthesis via Acid-Base Neutralization

This method provides precise stoichiometric control, yielding high-purity Mg(H₂PO₄)₂. The causality behind this choice is the direct and clean reaction between a base (magnesium hydroxide) and an acid (phosphoric acid).[8][14]

Methodology:

-

Preparation: Prepare an aqueous dispersion of magnesium hydroxide (Mg(OH)₂) in a reaction vessel equipped with a stirrer and temperature control.

-

Reaction: Slowly add a stoichiometric amount of phosphoric acid (H₃PO₄) to the Mg(OH)₂ dispersion while stirring vigorously. The molar ratio of Mg to P should be maintained at 1:2.[8][13] The temperature should be kept below 60°C to control the reaction rate and prevent the formation of unwanted byproducts.[13]

-

Crystallization: Once the addition is complete, continue stirring the resulting slurry. The solution can be concentrated by gentle heating to induce crystallization.

-

Filtration: Filter the resulting white precipitate from the solution using a Buchner funnel.

-

Drying: Dry the collected crystals in an oven at 100°C to remove water and yield the anhydrous form.[7] Store the final product in a desiccator.

Diagram: Synthesis Workflow A step-by-step workflow for the laboratory synthesis of Mg(H₂PO₄)₂.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. gjphosphate.com [gjphosphate.com]

- 4. Monomagnesium phosphate - Wikipedia [en.wikipedia.org]

- 5. This compound|lookchem [lookchem.com]

- 6. magnesium phosphate, monobasic, anhydrous | H4MgO8P2 | CID 6096959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Buy this compound | 13092-66-5 [smolecule.com]

- 9. This compound Anhydrous|13092-66-5--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 10. parchem.com [parchem.com]

- 11. fao.org [fao.org]

- 12. tradechina.com [tradechina.com]

- 13. fao.org [fao.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Magnesium Dihydrogen Phosphate: A Comparative Analysis of Dihydrate and Tetrahydrate Forms

Introduction

Magnesium dihydrogen phosphate, Mg(H₂PO₄)₂, is an inorganic compound of significant interest in the pharmaceutical and materials science sectors. Its utility often stems from its role as a source of essential minerals, a pH buffering agent, and a precursor in the synthesis of other magnesium phosphate compounds.[1] This compound primarily exists in two common hydrated forms: the dihydrate (Mg(H₂PO₄)₂·2H₂O) and the tetrahydrate (Mg(H₂PO₄)₂·4H₂O). The degree of hydration is a critical parameter that dictates the material's physicochemical properties, including its stability, solubility, and crystalline structure. For researchers, scientists, and drug development professionals, a comprehensive understanding of the distinct characteristics of these two hydrate forms is paramount for ensuring reproducibility, optimizing formulations, and meeting regulatory standards.

This technical guide provides an in-depth comparative analysis of this compound dihydrate and tetrahydrate. We will delve into their synthesis, structural and physicochemical properties, and the analytical techniques essential for their characterization. Furthermore, we will explore their applications, particularly within the pharmaceutical industry, and provide detailed experimental protocols to aid in practical laboratory work.

Physicochemical Properties: A Comparative Overview

The dihydrate and tetrahydrate forms of this compound, while chemically similar, exhibit distinct physical properties due to the difference in their water of hydration. A summary of these properties is presented in the table below.

| Property | This compound Dihydrate (Mg(H₂PO₄)₂·2H₂O) | This compound Tetrahydrate (Mg(H₂PO₄)₂·4H₂O) |

| Molar Mass | 254.31 g/mol [2] | 290.34 g/mol [3] |

| Appearance | White crystalline powder[4] | White crystalline powder or granules[3] |

| Solubility | Soluble in water and acids, insoluble in alcohol[4] | Slightly soluble in water[3] |

| Hygroscopicity | Hygroscopic | Hygroscopic[3] |

Synthesis and Interconversion

The synthesis of this compound hydrates generally involves the neutralization reaction between a magnesium source, such as magnesium oxide or magnesium carbonate, and phosphoric acid.[3][5] The specific hydrate form obtained is highly dependent on the reaction conditions, most notably the temperature.

The tetrahydrate is the more hydrated form and is typically crystallized from aqueous solutions at lower temperatures. The dihydrate can be synthesized by the controlled thermal dehydration of the tetrahydrate.[6] This interconversion is a key aspect of their chemistry and is foundational to understanding their relative stabilities.

Logical Relationship of Hydrate Formation

Fig. 1: Synthesis and Interconversion Pathway

Experimental Protocol: Synthesis of this compound Tetrahydrate

This protocol is based on the general principles of acid-base neutralization for the synthesis of phosphate salts.

Materials:

-

Magnesium Carbonate (MgCO₃)

-

Orthophosphoric Acid (H₃PO₄, 85%)

-

Deionized Water

-

Ethanol

Procedure:

-

Prepare a saturated solution of magnesium phosphate by carefully adding 75 g of magnesium carbonate to 350 mL of boiling deionized water with constant stirring.[5]

-

Slowly add 100 mL of 85% orthophosphoric acid to the magnesium carbonate slurry. The reaction is exothermic and will produce carbon dioxide gas; therefore, this should be done in a well-ventilated fume hood with appropriate personal protective equipment.

-

Continue stirring the mixture until the reaction subsides and a clear or slightly turbid solution is obtained.

-

Filter the hot solution to remove any unreacted magnesium carbonate.

-

Allow the filtrate to cool slowly to room temperature. Crystallization should occur as the solution cools. To promote further crystallization, the solution can be placed in an ice bath.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any residual soluble impurities.

-

Dry the crystals at a low temperature (e.g., in a desiccator or a vacuum oven at room temperature) to avoid unintended dehydration to the dihydrate form.

Experimental Protocol: Synthesis of this compound Dihydrate

This protocol utilizes the controlled thermal dehydration of the tetrahydrate form.

Materials:

-

This compound Tetrahydrate (Mg(H₂PO₄)₂·4H₂O)

Procedure:

-

Place a known quantity of finely ground this compound tetrahydrate in a shallow, heat-resistant dish.

-

Heat the sample in a temperature-controlled oven at 153°C for 30 minutes.[6]

-

After 30 minutes, remove the sample from the oven and allow it to cool to room temperature in a desiccator to prevent rehydration.

-

The resulting white powder is this compound dihydrate. The identity of the product should be confirmed by analytical techniques such as TGA or XRD.

Structural and Spectroscopic Characterization

The definitive differentiation between the dihydrate and tetrahydrate forms relies on instrumental analysis. Techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and vibrational spectroscopy (FTIR and Raman) provide critical information about the crystal structure, thermal stability, and molecular vibrations of these compounds.

X-ray Diffraction (XRD)

Thermogravimetric Analysis (TGA)

TGA is an essential technique for studying the thermal stability and composition of hydrated salts. By monitoring the change in mass of a sample as a function of temperature, the amount of water of hydration can be quantitatively determined. The thermal decomposition of this compound tetrahydrate occurs in a stepwise manner, with the initial weight loss corresponding to the removal of two water molecules to form the dihydrate, followed by the loss of the remaining two water molecules at a higher temperature to yield the anhydrous form.[6]

Expected TGA Profile:

-

Step 1: Onset of weight loss corresponding to the transition from tetrahydrate to dihydrate. This is expected to occur at temperatures leading up to 153°C.[6] The theoretical weight loss for this step is approximately 12.4%.

-

Step 2: A second weight loss event at a higher temperature (e.g., up to 250°C) corresponding to the formation of the anhydrous salt.[6] The theoretical weight loss for this step is also approximately 12.4% relative to the dihydrate.

Experimental Workflow for Characterization

Fig. 2: Analytical Workflow for Hydrate Characterization

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. For this compound hydrates, these techniques are particularly useful for confirming the presence of the phosphate anion (H₂PO₄⁻) and water molecules.

Key Spectral Regions and Expected Vibrations:

-

O-H Stretching Region (3000-3600 cm⁻¹): The presence of broad absorption bands in the IR spectrum and corresponding peaks in the Raman spectrum in this region is a clear indication of the presence of water of hydration. The complexity and breadth of these bands can provide insight into the hydrogen bonding environment of the water molecules within the crystal lattice.

-

H-O-H Bending Region (~1600-1650 cm⁻¹): A band in this region of the IR spectrum is characteristic of the bending vibration of water molecules.

-

Phosphate Group Vibrations (900-1200 cm⁻¹ and 400-600 cm⁻¹): The dihydrogen phosphate anion exhibits several characteristic vibrations, including P-O-H bending, and symmetric and asymmetric stretching and bending modes of the PO₄ group. The exact positions and splitting of these bands can be sensitive to the crystal structure and the degree of hydration.

While a detailed comparative table of peak assignments for both hydrates is not available in the provided search results, the general regions of interest are consistent for hydrated phosphate salts.

Applications in Drug Development

Magnesium phosphate salts are recognized for their use in the pharmaceutical industry, primarily as excipients.[7][8] Excipients are inactive ingredients that serve various functions in a drug formulation, such as acting as diluents, binders, pH modifiers, and stabilizers.[7]

-

pH Modification and Buffering: Due to their acidic nature, magnesium dihydrogen phosphates can be used to control the pH of pharmaceutical formulations. This is crucial for the stability and solubility of many active pharmaceutical ingredients (APIs).

-

Source of Magnesium and Phosphate: In nutritional supplements, these compounds serve as a bioavailable source of magnesium and phosphate.[9]

-

Precursor for Drug Synthesis: this compound can act as a reactant or intermediate in the synthesis of certain active pharmaceutical ingredients.[9]

The choice between the dihydrate and tetrahydrate form would likely depend on the specific requirements of the formulation. For instance, the lower water content of the dihydrate might be preferable in moisture-sensitive formulations. Conversely, the tetrahydrate might be chosen for processes where a higher water content is acceptable or even beneficial, such as in certain wet granulation processes. The difference in solubility could also be a determining factor in controlling the dissolution rate of the excipient and, potentially, the release of the API.

Conclusion

This compound dihydrate and tetrahydrate are two distinct crystalline forms of the same compound, with their primary difference being the amount of water of hydration. This difference has significant implications for their physical properties, including thermal stability and, likely, solubility. The tetrahydrate is the lower-temperature form, which can be converted to the dihydrate through controlled heating.

For researchers and professionals in drug development, the ability to selectively synthesize and characterize these two forms is crucial. The choice of hydrate can impact formulation stability, manufacturing processes, and even drug product performance. The analytical techniques of XRD, TGA, and vibrational spectroscopy are indispensable tools for the unambiguous identification and quality control of these materials. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to harness the specific properties of each hydrate form for their intended applications.

References

-

PrepChem. (n.d.). Synthesis of magnesium phosphate. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Jovanovski, G., Pocev, S., & Kaitner, B. (1997). Crystal structure of magnesium potassium phosphate monohydrate (MgKPO4.H2O). Glasnik na hemicharite i tehnolozite na Makedonija, 16(1), 59-63.

- Yu, X. N., Qian, C. X., & Sun, L. Z. (2016). Chemosynthesis of nano-magnesium phosphates and its characterization. Digest Journal of Nanomaterials and Biostructures, 11(4), 1099-1103.

-

The Science Behind this compound's Applications. (n.d.). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2012). Magnesium dihydrogen diphosphate. FAO JECFA Monographs 13. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium Hydrogen Phosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Hövelmann, J., et al. (2019). A template-free and low temperature method for the synthesis of mesoporous magnesium phosphate with uniform pore structure and high surface area. Nanoscale, 11(13), 6215-6225.

-

Ataman Kimya. (n.d.). Magnesium Phosphate. Retrieved from [Link]

- Knorre, H., & Voigt, W. (1969). Process for the manufacture of magnesium hydrogen-phosphate trihydrate. U.S.

-

Wikipedia. (n.d.). Monomagnesium phosphate. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium phosphate, monobasic, dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pakistan Journal of Scientific and Industrial Research. (n.d.). MAGNESIUM PHOSPHATE Part VII. Study of X-ray Powder Diffraction, Infrared Absorption and Differential Thermal Analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and crystal structure of a hydrated magnesium phosphate Mg3(PO4)2·4H2O. Retrieved from [Link]

-

TradeChina.com. (n.d.). This compound magnesium phosphate solubility. Retrieved from [Link]

-

Dr. Paul Lohmann. (n.d.). Mineral Salts as pharmaceutical excipients. Retrieved from [Link]

-

Food Additives. (2025, May 9). How does Magnesium Phosphate Fulfill its Duties in Food?. Retrieved from [Link]

Sources

Quantum chemical studies of magnesium dihydrogen phosphate

An In-Depth Technical Guide to Quantum Chemical Studies of Magnesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Mg(H₂PO₄)₂, is a compound of significant interest across multiple scientific disciplines, from materials science to pharmaceutical development.[1] Its utility as a precursor for biocompatible cements, a nutrient fortifier, and a pH buffering agent is rooted in its distinct chemical structure and properties.[1][2] Understanding this compound at the quantum level provides unparalleled insights into its stability, reactivity, and interactions, which is critical for optimizing its performance in various applications. This technical guide offers a comprehensive overview of the application of quantum chemical methods to study this compound. It is designed not as a rigid template, but as a foundational guide for researchers, explaining the causality behind methodological choices and providing a framework for conducting robust, self-validating computational investigations.

Part 1: The Foundation - Understanding this compound

Physicochemical Properties

This compound is a white, crystalline powder with the chemical formula Mg(H₂PO₄)₂.[1] Experimental characterization using techniques like X-ray and neutron diffraction has revealed that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[3] The crystal structure consists of Mg²⁺ cations coordinated by dihydrogen phosphate (H₂PO₄⁻) anions in a complex three-dimensional framework, where ionic bonding between the magnesium and the phosphate groups is the dominant interaction.[3] A network of hydrogen bonds within and between the dihydrogen phosphate anions provides additional structural stability.[3] The compound is soluble in water and acids and serves as a bioavailable source of both magnesium and phosphate ions.[2][3]

Significance and Applications

The unique properties of Mg(H₂PO₄)₂ make it a versatile compound:

-

Biomaterials and Drug Development: It is a key component in the formulation of Magnesium Phosphate Cements (MPCs), which are used for bone repair and regeneration due to their biocompatibility and mechanical strength.[1] In pharmaceuticals, it can act as a pH regulator or a source of essential minerals.[1][2]

-

Agriculture: It serves as an effective fertilizer additive, providing essential magnesium and phosphorus to plants.[2]

-

Industrial Applications: It is used as a fire retardant for wood and a stabilizer in plastics, where it can prevent degradation from heat or UV light.[2]

The rationale for applying quantum chemical studies is to move beyond empirical observation and develop a predictive understanding of the compound's behavior. These methods allow us to probe its electronic structure, bonding characteristics, and reaction mechanisms at an atomic level of detail.

Part 2: Theoretical Foundations and Computational Methodologies

Quantum chemical calculations provide a powerful lens for examining molecular and material properties from first principles. The choice of methodology is a critical decision that balances computational cost with the desired accuracy for the properties being investigated.

Hartree-Fock (HF) Theory: The Ab Initio Starting Point

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant.[4] It operates on the mean-field approximation, where each electron moves in the average electric field generated by all other electrons, thus neglecting instantaneous electron-electron correlation.[4]

-

Expertise & Causality: While computationally efficient for an ab initio method, HF systematically overestimates bond energies and provides poor predictions for properties that depend heavily on electron correlation. It serves as an excellent qualitative starting point and is the foundation upon which more sophisticated (and computationally expensive) methods are built. For a system like Mg(H₂PO₄)₂, HF can provide a reasonable initial geometry and a qualitative picture of the electronic orbitals.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying molecules and condensed matter systems. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.[5]

-

Expertise & Causality: DFT includes a term for electron correlation through an exchange-correlation functional, making it significantly more accurate than HF for a comparable computational cost.[6] This makes it exceptionally well-suited for studying systems like this compound.

-

Choice of Functional: The selection of the exchange-correlation functional is crucial. Common choices include:

-

Hybrid Functionals (e.g., B3LYP): These mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. They are often highly accurate for molecular geometries and vibrational frequencies.[7]

-

GGA Functionals (e.g., PBE): Generalized Gradient Approximation functionals are often the method of choice for solid-state, periodic systems, providing a robust description of bulk properties.

-

-

Basis Sets: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Expertise & Causality: For a system containing second-row (Mg) and third-row (P) elements, a flexible basis set is required.

-

Pople-style basis sets (e.g., 6-31G(d,p)): These offer a good balance of speed and accuracy for geometry optimizations and frequency calculations of molecular models.

-

Correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are used for high-accuracy energy calculations.[8]

-

Plane-wave basis sets: Used in conjunction with pseudopotentials, these are the standard for periodic DFT calculations on crystalline solids.

-

Part 3: A Framework for the Computational Analysis of Mg(H₂PO₄)₂

A robust computational study follows a logical progression from structural prediction to property calculation, with validation against experimental data at its core.

Structural Optimization and Geometric Parameters

The first step in any quantum chemical study is to find the lowest-energy arrangement of atoms. This is achieved through a geometry optimization procedure, which systematically adjusts atomic positions to minimize the forces on them.

-

Trustworthiness: The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These parameters must be compared with experimental data from X-ray diffraction to validate the chosen computational model (i.e., the combination of method and basis set).[3][9] A good agreement (typically within a few percent for bond lengths) establishes trust in the model's ability to describe the system accurately.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters (Note: This table is illustrative. A real study would populate the 'Calculated Value' column with results from a specific DFT functional and basis set.)

| Parameter | Atoms Involved | Experimental Value (Å or °)[3][9] | Calculated Value (Å or °) |

| Bond Length | Mg–O | ~2.0-2.2 Å | (To be calculated) |

| Bond Length | P–O | ~1.50-1.55 Å | (To be calculated) |

| Bond Length | P–OH | ~1.56-1.60 Å | (To be calculated) |

| Bond Angle | O–P–O | ~107-112° | (To be calculated) |

Vibrational Analysis: The Spectroscopic Fingerprint

Once a stable geometry is found, a vibrational frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to atomic positions.

-

Trustworthiness: This calculation serves two critical purposes:

-

Confirmation of a Minimum: All calculated frequencies for a true energy minimum must be real (positive). The presence of imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.

-

Prediction of IR and Raman Spectra: The calculated frequencies and their intensities can be used to generate a theoretical vibrational spectrum. This spectrum is a unique "fingerprint" of the molecule. Comparing this theoretical spectrum to experimental IR and Raman data is one of the most rigorous methods for validating a computational model.[9][10][11][12]

-

Table 2: Key Vibrational Modes of the Dihydrogen Phosphate Anion (Assignments based on studies of related phosphate minerals)

| Vibrational Mode | Description | Typical Experimental Range (cm⁻¹)[12][13] | Calculated Frequency (cm⁻¹) |

| ν₁ (A₁) | PO₄ Symmetric Stretch | 900 - 1050 | (To be calculated) |

| ν₃ (T₂) | PO₄ Asymmetric Stretch | 1000 - 1150 | (To be calculated) |

| ν₂ (E) | O-P-O Bending | 400 - 500 | (To be calculated) |

| ν₄ (T₂) | O-P-O Bending | 550 - 650 | (To be calculated) |

| - | P-OH Stretch | 850 - 950 | (To be calculated) |

| - | O-H Stretch | 2800 - 3500 | (To be calculated) |

Electronic Structure Analysis

With a validated geometry, one can confidently analyze the electronic properties to understand bonding, charge distribution, and reactivity.

-

Mulliken Population Analysis/Natural Bond Orbital (NBO) Analysis: These methods partition the electron density to assign partial atomic charges, providing insight into the ionic character of bonds (e.g., the Mg–O bond) and the charge distribution across the phosphate anion.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is related to the electronic excitability and kinetic stability of the compound.[3]

-

Density of States (DOS): For solid-state models, the DOS provides a picture of the available electronic energy levels, revealing whether the material is an insulator, semiconductor, or metal.[3]

Part 4: Practical Guide to Computational Protocols

The following protocols are generalized workflows. The specific keywords and commands will vary depending on the quantum chemistry software package used (e.g., Gaussian, VASP, Quantum ESPRESSO).

Protocol 1: Gas-Phase Analysis of a Single Mg(H₂PO₄)₂ Unit

This protocol is ideal for understanding the intrinsic properties of the formula unit, free from crystal packing effects.

-

Step 1: Build the Initial Structure: Construct an initial 3D model of Mg(H₂PO₄)₂ using molecular modeling software. Ensure a reasonable starting geometry with correct connectivity.

-

Step 2: Select Method and Basis Set: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).

-

Step 3: Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest-energy structure. The calculation is complete when the forces on the atoms and the energy change between steps are below a defined threshold.

-

Step 4: Perform Frequency Calculation: Using the optimized geometry from Step 3, run a frequency calculation at the same level of theory.

-

Step 5: Analyze Results:

-

Confirm that there are no imaginary frequencies.

-

Extract geometric parameters (bond lengths, angles) from the optimized structure.

-

Visualize the vibrational modes and compare the calculated frequencies to experimental IR/Raman data.

-

Analyze the electronic structure (HOMO/LUMO, atomic charges).

-

Protocol 2: Crystalline Solid (Periodic) Analysis

This protocol is necessary for studying the bulk properties of the material, where the crystal lattice environment is crucial.

-

Step 1: Obtain Crystal Structure: Start with the experimental crystallographic information file (CIF) for Mg(H₂PO₄)₂, which contains the unit cell parameters and atomic positions.[3]

-

Step 2: Select Method and Basis Set: Choose a DFT functional suitable for periodic systems (e.g., PBE) and a plane-wave basis set with an appropriate energy cutoff. Define a k-point mesh for sampling the Brillouin zone.

-

Step 3: Optimize the Unit Cell: Perform a full optimization of both the atomic positions within the unit cell and the lattice parameters (cell shape and volume).

-

Step 4: Analyze Results:

-

Compare the optimized lattice parameters with experimental X-ray diffraction data.

-

Calculate the bulk electronic properties, such as the electronic band structure and the Density of States (DOS).

-

Calculate properties such as the bulk modulus to understand the material's mechanical stiffness.

-

Mandatory Visualizations

Caption: A generalized workflow for quantum chemical studies.

Caption: The self-validating logic of computational chemistry.

Part 5: Conclusion and Authoritative Grounding

Quantum chemical studies provide an indispensable framework for understanding the fundamental properties of this compound. By leveraging methods like Density Functional Theory, researchers can build computationally rigorous models that, when validated against experimental data, offer profound and predictive insights. This approach allows for the detailed analysis of geometric, vibrational, and electronic structures, which in turn informs the rational design of new materials and pharmaceutical formulations. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, enabling scientists to probe mechanisms and properties that are otherwise inaccessible.

References

- Yu, L. (2026). Computational Studies on Phosphorus Chemistry. Elsevier.

- Computational studies of phosphate clusters and bioglasses - UCL Discovery.

- The Science Behind this compound's Applications.

- Heats of formation of phosphorus compounds determined by current methods of computational quantum chemistry | The Journal of Chemical Physics | AIP Publishing. (2002).

- Schneider, B., et al. (1997). Geometry of the Phosphate Group and Its Interactions with Metal Cations in Crystals and ab Initio Calculations. Journal of the American Chemical Society.

- Hydrolysis of Phosphorus Esters: A Computational Study - DTIC.

- Buy this compound | 13092-66-5 - Smolecule.